

A Comparative Spectroscopic Analysis of Thiophene-2-Carboxylic Acid and Its Derivatives

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Compound of Interest

Compound Name:	5-(Ethylthio)thiophene-2-carboxylic acid
Cat. No.:	B1269295

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of thiophene-2-carboxylic acid and its key derivatives. The information presented is supported by experimental data to facilitate compound identification, characterization, and selection in research and development.

Thiophene-2-carboxylic acid and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and anti-inflammatory properties.^{[1][2][3]} A thorough understanding of their spectroscopic characteristics is crucial for confirming their synthesis, assessing purity, and elucidating structure-activity relationships. This guide offers a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic techniques for thiophene-2-carboxylic acid and some of its common derivatives, such as its methyl and ethyl esters, and hydrazide.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic

environment of the nuclei.

Compound	1H NMR (δ , ppm)	13C NMR (δ , ppm)
Thiophene-2-carboxylic acid	7.08 (t), 7.53 (d), 7.79 (d)[4]	127.7, 132.3, 133.5, 133.6, 162.7[4]
Methyl thiophene-2-carboxylate	3.87 (s, 3H, OCH3), 7.08 (t, 1H), 7.53 (d, 1H), 7.79 (d, 1H)[4]	52.1, 127.7, 132.3, 133.5, 133.6, 162.7[4]
Ethyl thiophene-2-carboxylate	1.35 (t, 3H, CH3), 4.33 (q, 2H, OCH2), 7.09 (dd, 1H), 7.56 (dd, 1H), 7.80 (dd, 1H)	14.3, 61.3, 127.8, 132.5, 133.8, 162.1
Thiophene-2-carbohydrazide	4.4 (br s, 2H, NH2), 7.1 (dd, 1H), 7.6 (m, 2H), 9.5 (br s, 1H, NH)[5]	127.6, 128.2, 130.8, 139.1, 161.2

Note: Solvent for NMR data is typically CDCl3 or DMSO-d6. Data is collated from various sources and may have been recorded on spectrometers with different field strengths.

Table 2: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers (cm-1).

Compound	Key IR Absorptions (cm-1)
Thiophene-2-carboxylic acid	~3000 (O-H, broad), 1680-1700 (C=O), 1528 (C=C, ring), 1352 (C-C, ring), 852, 649 (C-S)[6]
Methyl thiophene-2-carboxylate	1712 (C=O, ester), 1258, 1080 (C-O)
Ethyl thiophene-2-carboxylate	1710 (C=O, ester), 1260, 1085 (C-O)[7]
Thiophene-2-carbohydrazide	3300, 3200 (N-H), 1640 (C=O, amide I), 1530 (N-H bend, amide II)[8]

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_{max}) is reported in nanometers (nm).

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
Thiophene	231[9]	7,100	Hexane
Thiophene-2-carboxylic acid	248, 265	-	Ethanol
Methyl thiophene-2-carboxylate	252, 270	-	-

Note: The λ_{max} can be influenced by the solvent and the substituents on the thiophene ring. [10]

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and structure.

Compound	Molecular Ion (M+, m/z)	Key Fragment Ions (m/z)
Thiophene-2-carboxylic acid	128[11]	111 ([M-OH]+), 83 ([M-COOH]+)[11]
Methyl thiophene-2-carboxylate	142	111 ([M-OCH ₃]+), 83 ([M-COOCH ₃]+)
Ethyl thiophene-2-carboxylate	156[7]	111 ([M-OC ₂ H ₅]+), 83 ([M-COOOC ₂ H ₅]+)[7]
Thiophene-2-carbohydrazide	142	111 ([M-NHNH ₂]+), 83

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific instrument parameters may vary.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: Acquire spectra at room temperature. The spectral width is typically set to 12-15 ppm. The number of scans can range from 8 to 64, depending on the sample concentration.
- ¹³C NMR Acquisition: Acquire spectra at room temperature. The spectral width is typically set to 200-220 ppm. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent disk.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr) or clean ATR crystal is recorded and subtracted from the sample spectrum.

- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, hexane, acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. A baseline spectrum of the solvent-filled cuvette is recorded first.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_{max}).

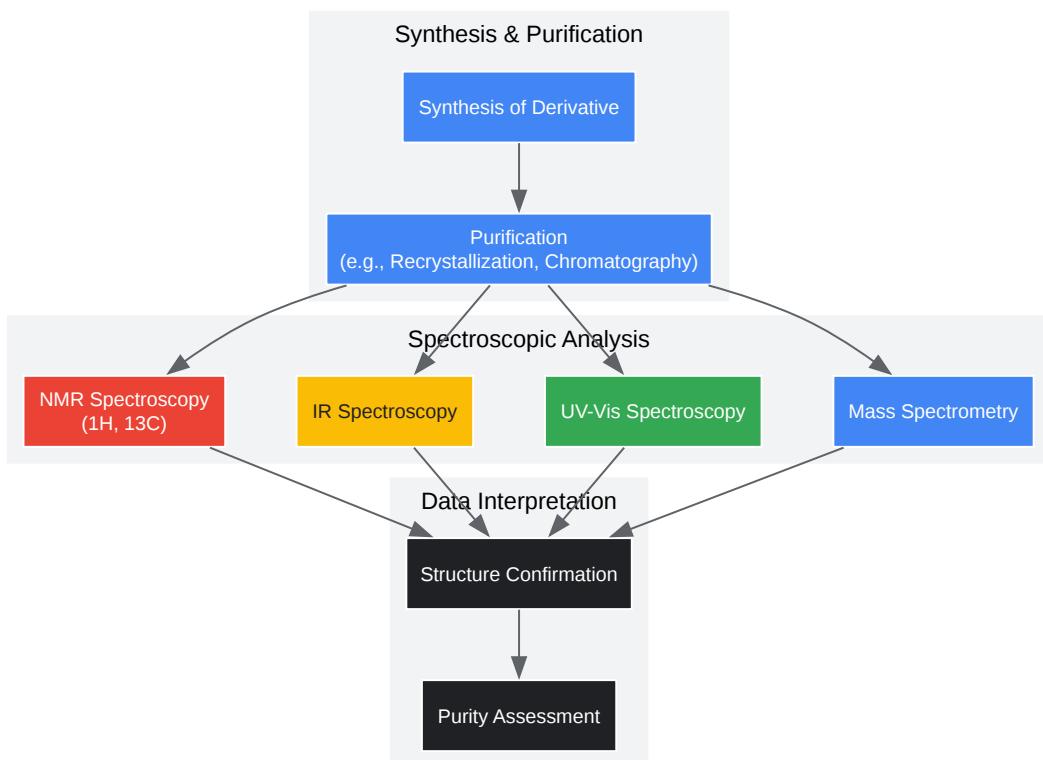
4. Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via direct infusion, or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized thiophene-2-carboxylic acid derivative.

Workflow for Spectroscopic Analysis of Thiophene Derivatives

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Caption: Spectroscopic analysis workflow for thiophene derivatives.

This guide provides a foundational comparison of the spectroscopic properties of thiophene-2-carboxylic acid and its derivatives. For more in-depth analysis, it is recommended to consult the primary research literature and spectral databases.

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